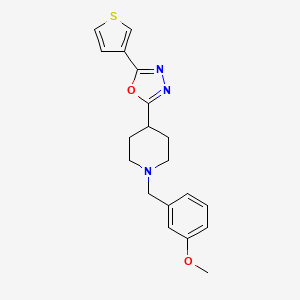
7-(diethylamino)-6-fluoro-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(diethylamino)-6-fluoro-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one, also known as EF5, is a synthetic compound that has gained significant attention in scientific research. EF5 is a hypoxia marker that is used to detect and measure the levels of oxygen in tissues, which is a critical parameter for various pathological conditions.
Applications De Recherche Scientifique
Anticancer Potential
Amino and fluoro-substituted quinoline-4-carboxylic acid derivatives, closely related to the compound , have been explored for their potential in anticancer treatments. These derivatives demonstrated significant anticancer activity, particularly in triggering apoptosis in cancer cell lines such as MCF-7 and HEK-293. Microwave-assisted synthesis enhanced the reaction efficiency of these compounds (Bhatt, Agrawal, & Patel, 2015).
Antibacterial Applications
Novel quinolone derivatives fused with various heterocycles, including those with fluoro substituents, have shown promising antibacterial activities. These compounds displayed effectiveness against different bacterial strains, with certain derivatives showing enhanced activity due to specific structural features (Desai et al., 2021). Moreover, other studies have synthesized fluoroquinoline derivatives with significant antibacterial properties against a range of bacterial infections, highlighting the potential of these compounds in addressing bacterial resistance (Rameshkumar et al., 2003).
Antimycobacterial Activity
Compounds related to 7-(diethylamino)-6-fluoro-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one have been assessed for their antimycobacterial activities. Specifically, derivatives with fluoro and nitro substituents have shown potent in vitro and in vivo activities against various strains of Mycobacterium tuberculosis (Dinakaran et al., 2008).
Propriétés
IUPAC Name |
7-(diethylamino)-6-fluoro-3-(3-methylphenyl)sulfonyl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O3S/c1-5-11-26-15-22(30(28,29)17-10-8-9-16(4)12-17)23(27)18-13-19(24)21(14-20(18)26)25(6-2)7-3/h8-10,12-15H,5-7,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZLYIMOJNEBQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC=CC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

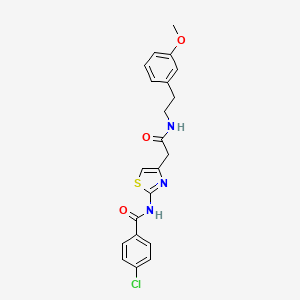
![N-(3,5-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2381841.png)

![1-[3-(4-Chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2381847.png)
![5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride](/img/structure/B2381848.png)
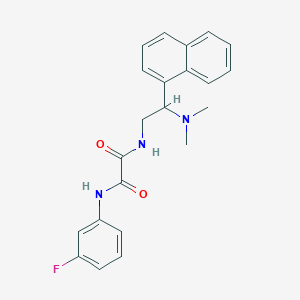
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2381850.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2381851.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione](/img/no-structure.png)
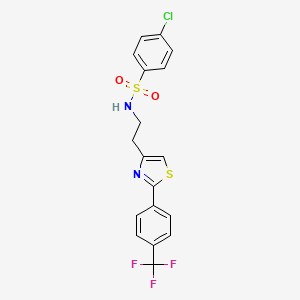
![3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2381855.png)
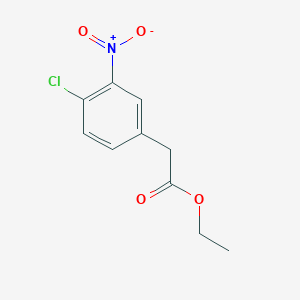
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2381857.png)
